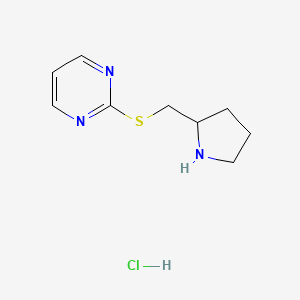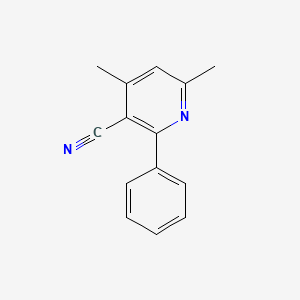
4,6-Dimethyl-2-phenyl-nicotinonitrile
Vue d'ensemble
Description
“4,6-Dimethyl-2-phenyl-nicotinonitrile” is an organic compound . It is often used as an important intermediate in organic synthesis . It has a variety of uses, such as in drug development for the synthesis of anti-tumor drugs, antiviral drugs, and in pesticide research and development as a synthetic insecticide, fungicide, etc .
Synthesis Analysis
The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, new organic derivatives were synthesized through condensation reaction of the key compound 2-((4-acetylphenyl)amino)-4,6-dimethylnicotinonitrile . Another study reported the synthesis of related compounds through both electrophilic and Michael addition reactions .Molecular Structure Analysis
The molecular structure of “this compound” and its derivatives has been investigated using X-ray diffraction (XRD) and sophisticated computational methodologies . The research highlighted key interactions, such as π–π stacking and H⋯X contacts, which play a crucial role in the crystal’s inherent stability and characteristics .Chemical Reactions Analysis
“this compound” and its derivatives have been investigated as corrosion inhibitors for C-steel in 1 M HCl at various temperatures (25–45 °C) using chemical and electrochemical methods . The adsorption of inhibitors on the C-steel surface fits to Langmuir adsorption isotherm .Applications De Recherche Scientifique
Molecular Network Stabilization
4,6-Dimethyl-2-phenyl-nicotinonitrile plays a crucial role in the stabilization of molecular networks through intramolecular interactions. Tewari and Dubey (2009) synthesized a compound that demonstrates how the steric hindrance of this compound facilitates a gauche conformation via CH-O and CH-π interactions, stabilizing the molecule in the solid state. This study highlights the compound's ability to form a 13-membered cavity through intramolecular interactions, showcasing its potential in molecular engineering and design (Tewari & Dubey, 2009).
Drug Design and Structural Analysis
Dowarah et al. (2020) explored the synthesis and structural analysis of a this compound fleximer, investigating its binding affinity towards COX-2 and mGluR2 receptors. Their work, focusing on the fleximer's structural properties through single-crystal X-ray diffraction and Hirshfeld surface analysis, provides insights into the role of molecular flexibility in enhancing noncovalent binding affinities. This study contributes to the understanding of drug-receptor interactions and the design of more effective pharmaceuticals (Dowarah et al., 2020).
Corrosion Inhibition
Research by Fouda et al. (2020) introduced new organic derivatives of this compound as corrosion inhibitors for carbon steel in acidic environments. Their study demonstrates the compound's efficacy as a mixed-type corrosion inhibitor, with both electrochemical methods and surface analysis confirming its protective capabilities. The findings suggest potential applications in extending the lifespan of metal structures exposed to corrosive conditions (Fouda et al., 2020).
Photovoltaic Applications
Hemavathi et al. (2019) synthesized a new derivative of this compound and evaluated its application in dye-sensitized solar cells (DSSCs). Their study found that the derivative significantly improves the efficiency of DSSCs when used as a co-sensitizer, offering a promising approach to enhancing solar cell performance through molecular design (Hemavathi et al., 2019).
Antioxidant Evaluation
Gouda et al. (2016) conducted a study on the antioxidant properties of some nicotinonitrile derivatives, highlighting the potential of this compound in this area. The research emphasizes the compound's role in synthesizing antioxidants, which could have implications for developing treatments targeting oxidative stress-related diseases (Gouda et al., 2016).
Mécanisme D'action
Target of action
Many bioactive aromatic compounds, including indole derivatives, have been found to bind with high affinity to multiple receptors
Mode of action
Similar compounds, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
Indole derivatives, which are structurally similar, have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
Similar compounds have been found to exhibit a range of biological effects, suggesting that “4,6-dimethyl-2-phenyl-nicotinonitrile” might also have diverse effects .
Action environment
Similar compounds have been found to act as effective corrosion inhibitors for carbon steel in an acidic environment , suggesting that “this compound” might also be influenced by environmental factors.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
4,6-Dimethyl-2-phenyl-nicotinonitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical pathways .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can impact metabolic pathways by altering the activity of key enzymes involved in cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding may result in conformational changes that affect the function of the target biomolecule. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, this compound may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, this compound may affect the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, this compound may accumulate in specific cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its activity and interactions with other biomolecules, thereby influencing its overall biochemical effects .
Propriétés
IUPAC Name |
4,6-dimethyl-2-phenylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-8-11(2)16-14(13(10)9-15)12-6-4-3-5-7-12/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMUBRGJIOHNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)
![1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1456745.png)
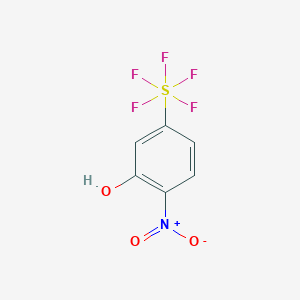


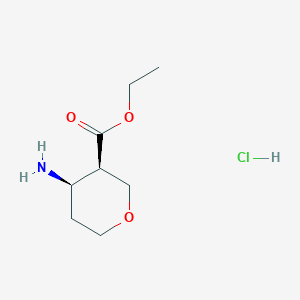
![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)
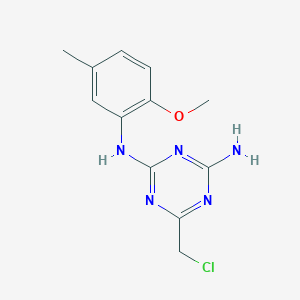
![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)

